Cas no 914636-78-5 ((3-AMINO-2-THIENYL)ACETATE)

(3-AMINO-2-THIENYL)ACETATE 化学的及び物理的性質
名前と識別子
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- (3-AMINO-2-THIENYL)ACETATE
- 3-Aminothien-2-yl acetate
- Thiophene-2-ol, 3-amino-, 2-acetate
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- MDL: MFCD08445662
(3-AMINO-2-THIENYL)ACETATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 081320-1g |
3-Aminothien-2-yl acetate, 97% |
914636-78-5 | 97% | 1g |
$782.00 | 2023-09-11 | |
Oakwood | 064893 |
3-Aminothien-2-yl acetate |
914636-78-5 | 97% | 064893 |
$0.00 | 2023-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649292-1g |
2-(3-Aminothiophen-2-yl)acetate |
914636-78-5 | 98% | 1g |
¥2352.00 | 2024-04-25 | |
Oakwood | -064893 |
3-Aminothien-2-yl acetate |
914636-78-5 | 97% | 064893 |
$0.00 | 2023-09-15 |
(3-AMINO-2-THIENYL)ACETATE 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
(3-AMINO-2-THIENYL)ACETATEに関する追加情報
Recent Advances in the Application of (3-AMINO-2-THIENYL)ACETATE (CAS: 914636-78-5) in Chemical Biology and Pharmaceutical Research
In recent years, the compound (3-AMINO-2-THIENYL)ACETATE (CAS: 914636-78-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its thiophene backbone and amino-acetate functional group, has demonstrated versatile applications in drug discovery, medicinal chemistry, and biochemical studies. The unique structural features of (3-AMINO-2-THIENYL)ACETATE make it a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug design.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of (3-AMINO-2-THIENYL)ACETATE derivatives as potential inhibitors of bacterial efflux pumps. The researchers employed a combination of computational modeling and in vitro assays to identify key structural modifications that enhance the compound's binding affinity to efflux pump proteins. The results indicated that certain derivatives of (3-AMINO-2-THIENYL)ACETATE exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for combating antibiotic resistance.
Another significant development involves the use of (3-AMINO-2-THIENYL)ACETATE in the design of small-molecule modulators of protein-protein interactions (PPIs). A research team at the University of Cambridge reported the successful incorporation of this compound into a series of PPI inhibitors targeting the p53-MDM2 interaction, a critical pathway in cancer biology. The study highlighted the compound's ability to mimic key amino acid residues involved in the binding interface, thereby disrupting the interaction and promoting p53-mediated tumor suppression. These findings were further validated through X-ray crystallography and cellular assays, providing robust evidence for the therapeutic potential of (3-AMINO-2-THIENYL)ACETATE-based inhibitors.
In addition to its applications in drug discovery, (3-AMINO-2-THIENYL)ACETATE has also been investigated as a building block for the synthesis of functionalized polymers and biomaterials. A recent publication in ACS Biomaterials Science & Engineering described the development of a thiophene-based hydrogel incorporating (3-AMINO-2-THIENYL)ACETATE moieties. The hydrogel exhibited tunable mechanical properties and biocompatibility, making it suitable for applications in tissue engineering and drug delivery. The researchers attributed these properties to the compound's ability to participate in hydrogen bonding and π-π stacking interactions, which contribute to the stability and functionality of the material.
Despite these promising advancements, challenges remain in the optimization and scale-up of (3-AMINO-2-THIENYL)ACETATE-based compounds. Issues such as synthetic yield, pharmacokinetic properties, and off-target effects need to be addressed to facilitate their transition from bench to bedside. Ongoing research efforts are focused on improving the synthetic routes for (3-AMINO-2-THIENYL)ACETATE derivatives and exploring their mechanisms of action in greater detail. Collaborative initiatives between academia and industry are expected to accelerate the translation of these findings into clinically relevant therapies.
In conclusion, (3-AMINO-2-THIENYL)ACETATE (CAS: 914636-78-5) represents a valuable chemical entity with diverse applications in chemical biology and pharmaceutical research. Its unique structural and functional properties continue to inspire innovative approaches in drug design, biomaterials development, and biochemical studies. As research in this area progresses, it is anticipated that new insights and applications will emerge, further solidifying the compound's role in advancing the field.
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